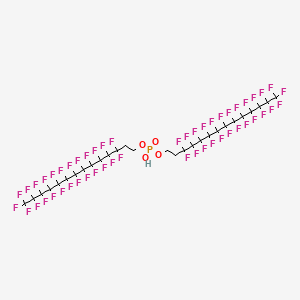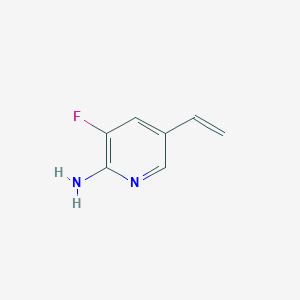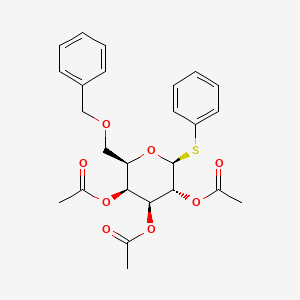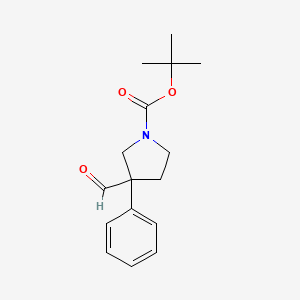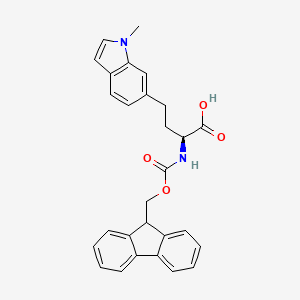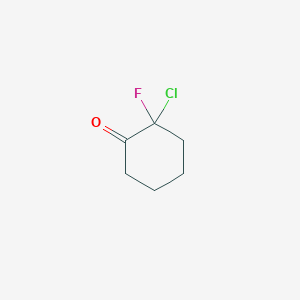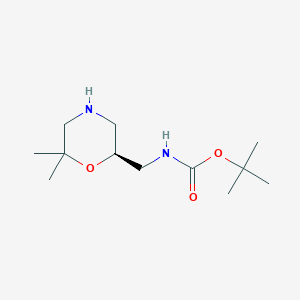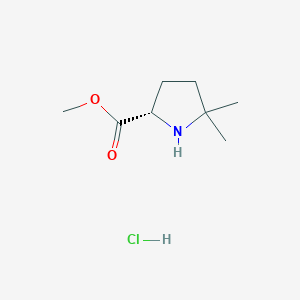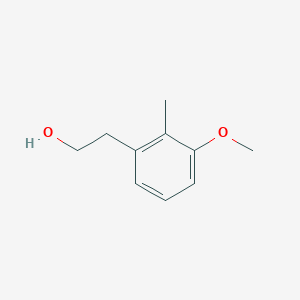![molecular formula C16H15N3O B12850770 2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
2-[(4-Phenylquinazolin-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system substituted with a phenyl group and an aminoethanol moiety, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline with ethyl glyoxalate to form an imine intermediate, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aminoethanol Substitution: The final step involves the substitution of the amino group with ethanolamine, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the phenyl group.
Substitution: The aminoethanol moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways, such as tyrosine kinases in cancer cells.
Modulation of Receptors: Binding to and modulating the activity of specific receptors, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Inducing programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anti-cancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another quinazoline-based anti-cancer drug targeting EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
The uniqueness of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives. Its combination of a phenyl group and an aminoethanol moiety contributes to its potential therapeutic applications and makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H15N3O |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-[(4-phenylquinazolin-2-yl)amino]ethanol |
InChI |
InChI=1S/C16H15N3O/c20-11-10-17-16-18-14-9-5-4-8-13(14)15(19-16)12-6-2-1-3-7-12/h1-9,20H,10-11H2,(H,17,18,19) |
InChI-Schlüssel |
SUBHOYOCFDCGBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


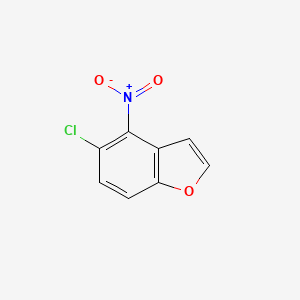
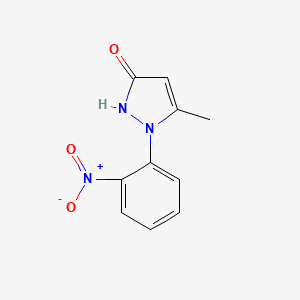
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

